molecular formula C10H17NO B2996932 2-Methoxy-1-azaspiro[4.5]dec-1-ene CAS No. 99188-43-9

2-Methoxy-1-azaspiro[4.5]dec-1-ene

Cat. No.: B2996932
CAS No.: 99188-43-9
M. Wt: 167.252
InChI Key: FBMRQLDEXXAFSN-UHFFFAOYSA-N
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Description

2-Methoxy-1-azaspiro[4.5]dec-1-ene is a chemical compound featuring a spirocyclic structure that incorporates both azaspiro and methoxy functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This high-purity reagent is designed for research and development applications in a laboratory setting. Researchers value this compound for its potential as a synthetic precursor or building block in the exploration of novel pharmacologically active molecules. The unique spirocyclic scaffold is of significant interest in the development of new compounds with potential biological activity. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant, up-to-date scientific literature for specific application data and handling protocols.

Properties

IUPAC Name

2-methoxy-1-azaspiro[4.5]dec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-12-9-5-8-10(11-9)6-3-2-4-7-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMRQLDEXXAFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2(CCCCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-azaspiro[4.5]dec-1-ene typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxycyclohexan-1-one.

    Catalytic Hydrogenation: This step reduces the starting material to the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding ketone.

    Bucherer–Bergs Reaction: This reaction introduces the nitrogen atom into the structure, forming the spiro compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key steps include:

  • Hydrolysis
  • Esterification
  • Acylation
  • Intramolecular Condensation
  • O-acylation

These steps are carried out under controlled conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-azaspiro[4.5]dec-1-ene undergoes various chemical reactions, including:

  • Oxidation: Converts the methoxy group to a hydroxyl group.
  • Reduction: Reduces the ketone group to an alcohol.
  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Typically uses oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-Methoxy-1-azaspiro[4.5]dec-1-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-azaspiro[4.5]dec-1-ene involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its bioactive effects. The methoxy group and nitrogen atom play crucial roles in binding to the target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The spiro[4.5]decene scaffold is highly versatile, with modifications in substituent type, position, and heteroatom inclusion (e.g., oxygen, sulfur) significantly altering properties. Key analogs include:

Compound Name Substituents/Ring Modifications Key Features Reference
8-Methoxy-1-azaspiro[4.5]dec-3-en-2-one 8-OCH₃, 4-hydroxy, biphenyl substituent Antitumor activity; used in pharmaceutical preparations
4-Methoxy-7-methyl-6-oxa-1-azaspiro[4.5]dec-1-ene 4-OCH₃, 7-CH₃, 6-oxa Synthesized via hydrogenolysis of isoxazoline intermediates
3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one 3-OCH₃, 1-oxa, 4-aza Studied for photochemical homologation in flow chemistry
6-Azido-7-isopropyl-2,10-dimethylspiro[4.5]dec-1-ene 6-N₃, 7-isopropyl, 2/10-CH₃ Characterized via HR-ESIMS and NMR; used in stereochemical studies
Dec-1-ene homopolymer Hydrogenated polyolefin Non-toxic, stable under standard conditions; industrial applications

Key Observations :

  • Methoxy Position : The 2- or 8-methoxy groups enhance steric hindrance and electronic donation, affecting ring puckering and intermolecular interactions. For example, 8-methoxy derivatives exhibit antitumor activity due to optimized binding to biological targets .
  • Heteroatom Effects : Replacement of carbon with oxygen (e.g., 6-oxa) or sulfur (e.g., 8-thia) alters ring strain and solubility. Oxygen-containing analogs (e.g., 6-oxa-1-azaspiro) are often more polar, facilitating aqueous solubility .
  • Synthetic Accessibility : Hydrogenation (Raney nickel) and fluoride-mediated deprotection (TBAF) are common for spiroiminal moiety synthesis .
Physicochemical Properties

Comparative data for select compounds:

Property 2-Methoxy-1-azaspiro[4.5]dec-1-ene (Theoretical) 8-Methoxy-1-azaspiro[4.5]dec-3-en-2-one 4-Methoxy-7-methyl-6-oxa-1-azaspiro
Molecular Weight (g/mol) ~183–225 (estimated) 409.8 274.35
Melting Point (°C) N/A Not reported 116–118 (analog)
LogP ~2.5 (predicted) 4.1 (calculated) 3.29 (similar compound)
Spectral Data NMR (δ 77.0 obscured by CDCl₃) HR-ESIMS: [M+Na]⁺ 544.1154

Notes:

  • The 8-methoxy derivative’s higher molecular weight correlates with its biphenyl substituent, contributing to enhanced lipophilicity (LogP ~4.1) and membrane permeability .
  • Azide-containing analogs (e.g., 6-azido) show distinct IR stretches (~2100 cm⁻¹ for N₃) and mass spectral peaks .
Stability and Reactivity
  • Oxidative Stability : Methoxy groups generally enhance oxidative stability compared to hydroxylated analogs. However, 8-thia derivatives (e.g., 8-thia-1-azaspiro) may form disulfides under oxidizing conditions .
  • Acid/Base Sensitivity : Spiroiminal moieties are prone to ring-opening in acidic media, necessitating protective strategies (e.g., SEM groups) during synthesis .

Biological Activity

2-Methoxy-1-azaspiro[4.5]dec-1-ene, a compound with significant structural complexity, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that contributes to its unique biological properties. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that the compound may inhibit certain enzymes by binding to their active sites, which can lead to various biological effects such as anti-inflammatory or anticancer activities. The exact mechanisms are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Organism/Cell Type Effect Reference
Inhibition of enzyme activityVarious enzymes (specifics pending)Reduced enzyme activity
Anticancer propertiesCancer cell lines (specific types pending)Induced apoptosis
Insecticidal activityAphis fabae (bean aphids)Significant mortality rates observed

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various contexts:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxic effects against several cancer cell lines. The compounds were shown to induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents.
  • Insecticidal Properties : Research indicated that the compound displayed significant insecticidal activity against pests like Aphis fabae and Tetranychus cinnabarinus. Structure-activity relationship studies revealed that modifications in the chemical structure could enhance insecticidal effectiveness, underscoring the importance of molecular design in agrochemical applications.
  • Enzyme Inhibition : Preliminary data suggest that this compound can inhibit specific enzymes involved in metabolic pathways linked to inflammation and cancer progression. Further studies are required to elucidate the precise targets and inhibition mechanisms.

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